molecular formula C20H17IO2 B8091848 (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No. B8091848
M. Wt: 416.3 g/mol
InChI Key: RMKORBOOXCSCPX-UHFFFAOYSA-N
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Patent
US07678794B2

Procedure details

Add benzyl bromide (7.97 g, 46.6 mmol) to a solution of 2-iodo-benzene-1,3-diol (5.00 g, 21.2 mmol) and cesium carbonate (15.2 g, 46.6 mmol) in dimethylformamide (200 mL) and stir. After 18 hours, concentrate under reduced pressure. Add water (500 mL) and stir. After 1 hour, filter the resulting precipitate washing with water and hexanes to yield the title compound as an off-white solid (6.30 g, 71%): 1H NMR (CDCl3) δ 5.18 (s, 4H), 6.55 (d, 2H), 7.19 (t, 1H), 7.29-7.53 (m, 10H).
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I:9][C:10]1[C:15]([OH:16])=[CH:14][CH:13]=[CH:12][C:11]=1O.[C:18](=[O:21])([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH2:1]([O:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]([O:21][CH2:18][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:10]=1[I:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.97 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C=CC=C1O)O
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
STIRRING
Type
STIRRING
Details
Add water (500 mL) and stir
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter the resulting precipitate
WASH
Type
WASH
Details
washing with water and hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)OCC1=CC=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.